molecular formula C21H40O5 B14507042 Peroxide, acetyl (octadecyloxy)carbonyl CAS No. 64781-03-9

Peroxide, acetyl (octadecyloxy)carbonyl

Katalognummer: B14507042
CAS-Nummer: 64781-03-9
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: SPOYUJMXGZRQCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Peroxide, acetyl (octadecyloxy)carbonyl, also known as acetyl (octadecyloxy)carbonyl peroxide, is a chemical compound with the molecular formula C21H40O5. It is a peroxide derivative characterized by the presence of an acetyl group and an octadecyloxycarbonyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of peroxide, acetyl (octadecyloxy)carbonyl typically involves the reaction of octadecyloxycarbonyl chloride with hydrogen peroxide in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent decomposition of the peroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the stability of the peroxide .

Analyse Chemischer Reaktionen

Types of Reactions

Peroxide, acetyl (octadecyloxy)carbonyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Peroxide, acetyl (octadecyloxy)carbonyl has a wide range of applications in scientific research:

    Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.

    Biology: The compound is studied for its potential role in oxidative stress and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Wirkmechanismus

The mechanism of action of peroxide, acetyl (octadecyloxy)carbonyl involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide bond. These ROS can interact with cellular components, leading to oxidative stress and potential antimicrobial effects. The molecular targets include proteins, lipids, and nucleic acids, which can undergo oxidation and subsequent functional changes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Peroxide, acetyl (octadecyloxy)carbonyl is unique due to its long alkyl chain, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications requiring hydrophobic properties and controlled release of reactive oxygen species .

Eigenschaften

CAS-Nummer

64781-03-9

Molekularformel

C21H40O5

Molekulargewicht

372.5 g/mol

IUPAC-Name

octadecoxycarbonyl ethaneperoxoate

InChI

InChI=1S/C21H40O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)26-25-20(2)22/h3-19H2,1-2H3

InChI-Schlüssel

SPOYUJMXGZRQCI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCOC(=O)OOC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.